molecular formula C12H12F3NO B4768603 2-methyl-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

2-methyl-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B4768603
M. Wt: 243.22 g/mol
InChI Key: VHENGDJHZSQEQQ-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a compound that features a cyclopropane ring substituted with a trifluoromethyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce different functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-7-6-10(7)11(17)16-9-4-2-8(3-5-9)12(13,14)15/h2-5,7,10H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHENGDJHZSQEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
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